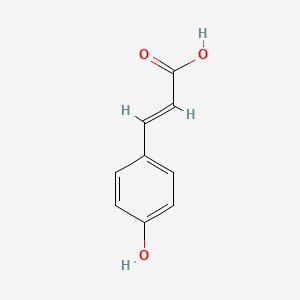

p-Coumaric acid

Description

4-Hydroxycinnamic acid is a natural product found in Cryptomeria japonica, Artemisia dolosa, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

natural sources and distribution of p-Coumaric acid

The Phytochemical Architecture of p-Coumaric Acid: Distribution, Biosynthesis, and Analytical Characterization

Executive Summary

p-Coumaric acid (4-hydroxycinnamic acid) represents a pivotal phenolic moiety in plant secondary metabolism and a high-value target in drug discovery due to its superior bioavailability compared to other phenolic acids.[1][2][3] Unlike its structural analogs (e.g., gallic acid), p-coumaric acid exhibits rapid intestinal absorption and serves as a direct precursor to flavonoids and lignins. This guide provides a technical deep-dive into its biosynthetic origins, taxonomic distribution, and rigorous quantification protocols, designed for researchers requiring high-fidelity data for pharmacological applications.

Biosynthetic Origins: The Phenylpropanoid Assembly Line

The biosynthesis of p-coumaric acid is not a singular event but the result of two distinct enzymatic pathways, largely dictated by the organism's taxonomy (Plant vs. Microbial). Understanding this is crucial for metabolic engineering and sourcing.

-

The PAL Pathway (Plants): The primary route involves the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid, which is subsequently hydroxylated by Cinnamate 4-Hydroxylase (C4H).

-

The TAL Pathway (Bacteria/Fungi): Certain bacteria and fungi utilize Tyrosine Ammonia-Lyase (TAL) to directly convert L-tyrosine into p-coumaric acid, bypassing the cinnamic acid intermediate. This pathway is of particular interest for biosynthetic manufacturing due to its efficiency.

Pathway Visualization

The following diagram illustrates the dual-origin synthesis and downstream metabolic fate of p-coumaric acid.

Figure 1: Dual biosynthetic pathways for p-Coumaric acid showing the dominant plant route (Blue) and the microbial shortcut (Red).

Taxonomic Distribution and Natural Reservoirs

In nature, p-coumaric acid rarely exists in isolation. It is predominantly found in bound forms (esters or glycosides), particularly cross-linked to cell wall structural components like lignin and cellulose. This "bound" status is a critical variable in extraction efficiency; simple solvent extraction often yields <10% of the total content.

Quantitative Distribution Profile

The following table aggregates data from multiple high-fidelity quantification studies. Note the orders-of-magnitude difference between propolis and standard dietary sources.

| Source Category | Specific Source | Concentration Range | Form Predominance |

| Apiary Products | Propolis | 18,000 - 20,000 mg/kg | Free & Esterified |

| Honey | 1.5 - 5.0 mg/kg | Free | |

| Medicinal Fungi | Ganoderma lucidum | 3,000 - 5,000 mg/kg | Free |

| Fruits | Cranberries | 250 mg/kg (FW) | Glycosylated |

| Blueberries | 40 - 160 mg/kg (FW) | Glycosylated | |

| Apples | 4 - 19 mg/kg (FW) | Esterified | |

| Grains | Maize (Corn) Bran | 100 - 300 mg/kg | Bound (Cell Wall) |

| Oats | 50 - 100 mg/kg | Bound |

Data synthesized from Pei et al. (2016) and recent chromatographic studies [1, 2, 3].

Technical Insight: The exceptionally high concentration in propolis suggests that bees selectively concentrate p-coumaric acid-rich resins, likely for its antimicrobial properties to sterilize the hive [2].

Extraction and Quantification Protocols

To ensure scientific integrity, the quantification of p-coumaric acid must account for its conjugated forms. A simple methanol extraction is insufficient for grains and most plant tissues. The following protocol integrates an alkaline hydrolysis step to release bound phenolic acids, ensuring total content quantification.

Protocol A: Total p-Coumaric Acid Extraction (Self-Validating)

Causality: Alkaline conditions break the ester bonds linking p-coumaric acid to cell wall polysaccharides. Ascorbic acid is added to prevent oxidative degradation during the process.

Reagents:

-

2M NaOH (containing 1% Ascorbic Acid and 10mM EDTA)

-

6M HCl

-

Ethyl Acetate (HPLC Grade)

-

Methanol (HPLC Grade)

Step-by-Step Workflow:

-

Homogenization: Pulverize 500mg of dried sample (passed through 0.5mm sieve).

-

Hydrolysis: Add 10mL of 2M NaOH solution. Flush headspace with Nitrogen gas to minimize oxidation.

-

Incubation: Stir at room temperature for 4 hours (or 30 mins at 60°C).

-

Acidification: Adjust pH to 2.0 using 6M HCl . Validation Check: Solution must turn cloudy or change color, indicating protonation of phenolic acids (rendering them less water-soluble and more solvent-soluble).

-

Extraction: Extract three times with 15mL Ethyl Acetate . Centrifuge at 3000xg for 5 mins to separate phases.

-

Concentration: Pool organic layers and evaporate to dryness under vacuum (Rotovap at 35°C).

-

Reconstitution: Dissolve residue in 2mL Mobile Phase (see below) and filter through 0.22µm PTFE filter.

Protocol B: HPLC-DAD Quantification

Causality: A C18 column provides the necessary hydrophobic interaction to separate p-coumaric acid from more polar glycosides. Acidified water suppresses ionization, sharpening the peak shape.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV/DAD at 310 nm (Max absorption for hydroxycinnamic acids).

-

Gradient: 10% B (0 min) -> 40% B (20 min) -> 10% B (25 min).

Analytical Workflow Diagram

Figure 2: Workflow for Total p-Coumaric Acid quantification, emphasizing the critical hydrolysis step.

Pharmacokinetics and Drug Development Relevance

For drug development professionals, p-coumaric acid offers a distinct advantage over other polyphenols: Bioavailability .[2]

-

Absorption Efficiency: Unlike flavonoid glycosides which require hydrolysis by colonic microbiota before absorption, free p-coumaric acid is absorbed rapidly in the upper gastrointestinal tract via monocarboxylic acid transporters (MCTs). Studies indicate a relative bioavailability significantly higher than that of gallic acid or chlorogenic acid [4].

-

Metabolic Fate: Upon absorption, it undergoes extensive Phase II metabolism in the liver, primarily glucuronidation and sulfation. However, the conjugated metabolites retain significant biological activity, particularly in anti-inflammatory pathways.

-

Safety Profile: The LD50 in mice is reported at 2850 mg/kg, indicating a wide therapeutic window for oral formulations [1].

References

-

Pei, K., Ou, J., Huang, J., & Ou, S. (2016).[3] p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture.[2][3] Link

-

Kurek-Górecka, A., et al. (2025). Propolis as a Key Source of p-Coumaric Acid Permeating Honey and Sucrose Syrup Stores of Honey Bees. Preprints.[5] Link

-

Tehami, W., et al. (2023).[6] New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. ResearchGate. Link

-

Konishi, Y., et al. (2003). Intestinal Absorption of p-Coumaric and Gallic Acids in Rats after Oral Administration. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propolis as a Key Source of p-Coumaric Acid Permeating Honey and Sucrose Syrup Stores of Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

p-Coumaric acid isomers and their chemical properties

An In-depth Technical Guide on the Isomers of p-Coumaric Acid: Chemical Properties, Analytics, and Biological Significance

This technical guide offers a comprehensive examination of the geometric isomers of p-coumaric acid, designed for researchers, scientists, and drug development professionals. The content herein is structured to provide not just a repository of data, but a narrative grounded in scientific integrity, explaining the causality behind experimental choices and highlighting the practical implications of isomeric differences.

Foreword: The Critical Nuance of Isomerism

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic acid of significant interest, serving as a key biosynthetic precursor to a multitude of secondary plant metabolites, including flavonoids and stilbenes.[1] Its prevalence in a wide range of edible plants and its diverse pharmacological activities—including antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties—position it as a promising candidate for drug discovery and nutraceutical development.[1][2][3][4][5][6] However, to harness its full potential, one must look beyond the parent molecule and appreciate the profound impact of its geometric isomerism. The molecule exists in two primary forms, trans-p-coumaric acid and cis-p-coumaric acid, which, despite sharing the same molecular formula, exhibit distinct chemical properties and biological activities.

PART 1: The Physicochemical Dichotomy of p-Coumaric Acid Isomers

The fundamental difference between the isomers lies in the spatial arrangement of substituents around the carbon-carbon double bond in the propenoic acid side chain. The trans isomer, with the carboxyl and phenyl groups on opposite sides of the double bond, is the more thermodynamically stable and naturally abundant form.[1][4] The cis isomer is formed through the UV-induced isomerization of the trans form.[7]

Structural and Physicochemical Properties

This seemingly subtle structural variance leads to significant differences in physical properties, which are critical for extraction, formulation, and biological uptake.

| Property | trans-p-Coumaric Acid | cis-p-Coumaric Acid |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)prop-2-enoic acid[8] | (Z)-3-(4-hydroxyphenyl)prop-2-enoic acid[9] |

| Molecular Formula | C₉H₈O₃[8][9][10] | C₉H₈O₃[8][9][10] |

| Molar Mass | 164.16 g/mol [3][8][9] | 164.16 g/mol [3][8][9] |

| Melting Point | 210-214 °C[3][8][10][11] | 134-134.5 °C[9] |

| Water Solubility | Sparingly soluble[3][11] | More soluble than the trans isomer |

| Solubility | Soluble in ethanol, diethyl ether, and hot water[10][11] | Soluble |

| UV λmax | ~286-310 nm | ~285 nm (varies with conditions)[12] |

| Appearance | Off-white to beige crystalline powder[3][10] | Solid[9] |

The planar structure and efficient crystal packing of the trans isomer contribute to its higher melting point and lower solubility in aqueous media compared to the sterically hindered cis form. These differences are paramount in designing extraction protocols and formulation strategies.

The Dynamics of Isomerization

The interconversion between isomers is a key photochemical process. This transformation is not merely a laboratory curiosity but a critical factor in sample handling and analysis, as exposure to UV light (including sunlight) can alter the isomeric ratio.

Figure 1. Reversible isomerization of p-coumaric acid.

Causality Behind the Phenomenon: The absorption of UV energy promotes an electron from a π bonding orbital to a π* antibonding orbital in the double bond. This excited state allows for free rotation around the carbon-carbon single bond, and upon relaxation, the molecule can return to either the cis or trans ground state. The reverse reaction, from cis to the more stable trans form, is favored by thermal energy or acidic conditions. This reversibility is the photochemical basis for the photocycle of photoactive yellow protein, a bacterial photosensor where p-coumaric acid acts as the chromophore.[7]

PART 2: A Self-Validating Protocol for Isomer Resolution and Quantification

Accurate determination of the isomeric composition of a sample is essential for correlating chemical profiles with biological activity. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[6] The following protocol is designed as a self-validating system.

Experimental Protocol: HPLC-UV Analysis

Objective: To achieve baseline separation and accurate quantification of cis- and trans-p-coumaric acid isomers in a given matrix.

Methodology:

-

Standard Preparation:

-

Primary Standard: Prepare a stock solution of trans-p-coumaric acid (commercially available) of known concentration in methanol.

-

Mixed Isomer Standard Generation: Transfer an aliquot of the trans-p-coumaric acid stock solution to a quartz cuvette. Irradiate with a UV lamp (e.g., 365 nm) for 1-2 hours to induce photoisomerization. This creates a mixed standard containing both cis and trans isomers, essential for peak identification.

-

-

Instrumentation and Conditions:

-

System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic or acetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic or acetic acid.

-

Gradient Program: A typical gradient might be: 10% B to 40% B over 20 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 310 nm (near λmax for trans) and 285 nm (near λmax for cis). A DAD allows for full spectral analysis to confirm peak purity.

-

-

Analysis Workflow:

-

Peak Identification: Inject the mixed isomer standard. The cis isomer, being slightly more polar, will typically elute before the trans isomer.

-

Calibration: Generate a calibration curve using serial dilutions of the primary trans-p-coumaric acid standard.

-

Sample Analysis: Inject the filtered sample extract.

-

Quantification: Identify and integrate the peaks corresponding to the cis and trans isomers in the sample chromatogram. Quantify the trans isomer directly from its calibration curve. The cis isomer can be quantified using the trans standard's curve, assuming a similar response factor, or by using a purified cis standard if available.

-

Trustworthiness through Self-Validation:

-

Acidification of Mobile Phase: The addition of acid ensures that the carboxyl group of the analyte is fully protonated, preventing peak tailing and leading to sharp, symmetrical peaks for reliable integration.

-

Gradient Elution: This is crucial for complex matrices (e.g., plant extracts), allowing for the separation of the target isomers from other phytochemicals with varying polarities.

-

In-situ Standard Generation: Creating the cis isomer standard from the readily available trans isomer provides an unambiguous method for confirming the retention time of the cis peak without requiring a separate, often expensive, certified standard.

Figure 2. A comprehensive workflow for the HPLC-based analysis of p-coumaric acid isomers.

PART 3: Differential Biological Activities and Mechanistic Underpinnings

The distinct three-dimensional structures of the isomers dictate how they interact with biological targets such as enzymes and receptors, leading to variations in their pharmacological profiles.

Antioxidant Activity

Both isomers possess antioxidant properties, which are attributed to the phenolic hydroxyl group that can donate a hydrogen atom to neutralize free radicals.[4] This activity is fundamental to p-coumaric acid's protective effects against oxidative stress-related conditions.[1][4] While both forms are active, subtle differences in their radical scavenging efficacy have been noted, with the antioxidant capacity sometimes enhanced when p-coumaric acid is conjugated with other molecules like quinic acid or monosaccharides.[4]

Anti-inflammatory Effects

p-Coumaric acid is a potent anti-inflammatory agent.[2][5][13] Its mechanism often involves the modulation of critical inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[4] By inhibiting NF-κB activation, p-coumaric acid can downregulate the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[2][4]

Figure 3. A simplified diagram of the anti-inflammatory mechanism of p-coumaric acid via NF-κB inhibition.

Antimicrobial Properties

p-Coumaric acid demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[2][13] The proposed bactericidal mechanisms are twofold: it can cause irreversible damage to the bacterial cell membrane, leading to the leakage of cytoplasmic contents, and it can bind to bacterial DNA, interfering with replication and other essential cellular functions.[3][14] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been established for specific strains; for instance, against Alicyclobacillus acidoterrestris, both the MIC and MBC were found to be 0.2 mg/mL.[15] The differential efficacy of the cis and trans isomers against specific microbes is an area requiring further investigation.

Conclusion and Future Perspectives

This guide has delineated the critical distinctions between cis- and trans-p-coumaric acid, from their fundamental physicochemical properties to their analytical separation and biological functions. For the researcher and developer, recognizing that p-coumaric acid is not a single entity but a dynamic system of interconverting isomers is paramount. The stability of the trans isomer makes it the default in nature and commerce, but the potential for unique biological activity from the cis form warrants deeper investigation.

Future work should focus on developing stereoselective syntheses to obtain pure cis-p-coumaric acid, enabling a more precise evaluation of its pharmacological profile. Furthermore, comparative in vivo studies are necessary to understand how the pharmacokinetic and pharmacodynamic properties of the two isomers differ, ultimately paving the way for more targeted and effective therapeutic applications.

References

-

Cabrita, L., Fossen, T., & Andersen, Ø. M. (2018). Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins. Journal of Agricultural and Food Chemistry, 66(9), 2159–2166. [Link]

-

Thao, N. P., Luyen, B. T., Tai, B. H., & Nhiem, N. X. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Molecules, 26(7), 2056. [Link]

-

Zaman, M. S., et al. (2023). Exploring Pharmacological Potentials of p-Coumaric Acid: A Prospective Phytochemical for Drug Discovery. Bangladesh Pharmaceutical Journal, 26(2), 185-194. [Link]

-

Michalska-Sionkowska, M., Kaczmarek, B., & Łukawska, M. (2020). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 25(23), 5645. [Link]

-

Lou, Z., Wang, H., Zhu, S., Ma, C., & Wang, Z. (2012). p-Coumaric acid kills bacteria through dual damage mechanisms. Food Control, 25(2), 550-554. [Link]

-

Zhu, S., Zhang, T., Zhang, G., & Wang, H. (2022). Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice. Food Chemistry, 378, 132095. [Link]

-

Genick, U. K., Devanathan, S., Meyer, T. E., Canestrelli, I. L., Williams, E., Cusanovich, M. A., Tollin, G., & Getzoff, E. D. (1996). Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein. Biochemistry, 35(10), 3104–3111. [Link]

-

Wikipedia contributors. (2023). p-Coumaric acid. Wikipedia, The Free Encyclopedia. [Link]

-

Pei, K., Ou, J., Huang, J., & Ou, S. (2016). p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture, 96(9), 2952–2962. [Link]

-

Pragasam, S. J., & Rasool, M. (2022). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Antioxidants, 11(11), 2205. [Link]

-

Pragasam, S. J., & Rasool, M. (2022). Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases. Antioxidants (Basel, Switzerland), 11(11), 2205. [Link]

-

Wang, C., Chen, L., & Lu, X. (2019). Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Molecules, 24(4), 795. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549106, Cis-P-Coumaric Acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637542, P-Coumaric Acid. PubChem. [Link]

-

de la Torre-Carbot, K., Jauregui, O., Gimeno, E., Castellote, A. I., Lamuela-Raventós, R. M., & López-Sabater, M. C. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Journal of Agricultural and Food Chemistry, 66(22), 5487–5498. [Link]

Sources

- 1. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. banglajol.info [banglajol.info]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-Coumaric Acid | C9H8O3 | CID 637542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cis-P-Coumaric Acid | C9H8O3 | CID 1549106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Coumaric acid | 501-98-4 [chemicalbook.com]

- 11. p-Coumaric acid - Wikipedia [en.wikipedia.org]

- 12. Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Pharmacological Profiling of p-Coumaric Acid Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

p-Coumaric acid (p-CA), a hydroxycinnamic acid ubiquitous in the plant kingdom, exhibits a broad spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8][9] However, its clinical translation is often hampered by rapid metabolism and limited bioavailability. This guide analyzes the strategic derivatization of p-CA—specifically targeting the carboxylic acid and phenolic hydroxyl moieties—to enhance lipophilicity, metabolic stability, and target affinity. We explore the mechanistic crosstalk between Nrf2 and NF-κB pathways and provide validated protocols for the synthesis and biological evaluation of these next-generation therapeutics.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological versatility of p-CA stems from its conjugated system connecting a phenolic ring to a carboxylic acid. Rational drug design focuses on two primary modification sites:

-

C4-Phenolic Hydroxyl (-OH): The primary site for radical scavenging. Alkylation or glycosylation here often reduces antioxidant capacity but can improve stability and cellular uptake.

-

C1-Carboxylic Acid (-COOH): The primary site for derivatization (esterification/amidation). Converting the hydrophilic acid to an ester or amide significantly increases lipophilicity, facilitating passive diffusion across cell membranes.

Expert Insight: The "Lipophilic Switch"

Native p-CA is polar. By converting the carboxylic acid to a phenethyl ester or amide , we introduce a "lipophilic switch." This not only enhances membrane permeability but often creates additional hydrophobic interactions with the binding pockets of target enzymes (e.g., Tyrosinase, COX-2), drastically lowering IC50 values.

Visualization: SAR Logic and Molecular Targets

The following diagram maps the structural modifications to their functional biological outcomes.

Figure 1: Structural modification logic for p-Coumaric Acid. Red/Green nodes indicate reactive sites; Yellow nodes indicate downstream biological targets.

Part 2: Mechanistic Pathways & Therapeutic Frontiers

The Nrf2 / NF-κB Crosstalk (Anti-inflammatory & Antioxidant)

The therapeutic potency of p-CA derivatives lies in their dual ability to activate the cytoprotective Nrf2 pathway while inhibiting the pro-inflammatory NF-κB pathway.

-

Mechanism: Electrophilic p-CA derivatives (Michael acceptors) modify cysteine residues on Keap1, preventing Nrf2 ubiquitination. Stabilized Nrf2 translocates to the nucleus, binding ARE sequences to upregulate HO-1 and NQO1.

-

Crosstalk: Upregulated HO-1 inhibits NF-κB phosphorylation. Simultaneously, p-CA derivatives directly block IκB degradation, preventing NF-κB nuclear entry and cytokine storm (TNF-α, IL-6).

Anticancer Mechanisms (Apoptosis & Metastasis)

Derivatives like phenethyl p-coumarate exhibit superior cytotoxicity against melanoma (B16, A375) and colorectal cancer (HT-29) compared to the parent compound.

-

Apoptosis: Upregulation of Bax and downregulation of Bcl-2, leading to Cytochrome C release and Caspase-3/9 activation.

-

Metastasis: Inhibition of Epithelial-Mesenchymal Transition (EMT) by suppressing MMP-2 and MMP-9 expression.

Visualization: Signaling Pathway Modulation

Figure 2: Dual modulation of Nrf2 (activation) and NF-κB (inhibition) pathways by p-CA derivatives.

Part 3: Comparative Data Analysis

The following table synthesizes quantitative data from recent studies, highlighting the potency shift achieved through derivatization.

| Compound | Cell Line / Organism | Assay Type | Potency (IC50 / MIC) | Reference |

| p-Coumaric Acid (Parent) | A375 (Melanoma) | Cytotoxicity (CCK-8) | ~3.1 mM | [1] |

| Phenethyl p-coumarate | A375 (Melanoma) | Cytotoxicity (CCK-8) | 15.2 µM | [1] |

| p-Coumaric Acid | S. aureus | Antimicrobial (MIC) | > 500 µg/mL | [2] |

| p-Coumaric Amide Derivative (4d) | S. aureus | Antimicrobial (MIC) | 64 µg/mL | [2] |

| p-Coumaric Acid | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | 150 µM | [3] |

| Coumarin Hybrid | HT-29 (Colon Cancer) | Cytotoxicity (MTT) | 25 µM | [3] |

Data Interpretation: The esterification with a phenethyl group (Phenethyl p-coumarate) improves anticancer potency by over 200-fold in melanoma cells, likely due to enhanced cellular uptake and specific binding to melanoma-associated enzymes.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives (Self-Validating)

Objective: Synthesize N-phenethyl-p-coumaramide with high purity. Rationale: Direct coupling often fails due to the phenolic -OH interference. We use an acetylation protection strategy.[10]

Step 1: Protection (Acetylation) [10]

-

Dissolve p-coumaric acid (3.0 mmol) in pyridine (3.0 mL).

-

Add acetic anhydride (8.36 mmol) dropwise.

-

Stir for 5h at RT. Pour into cold water (20 mL).

-

Validation Checkpoint: Filter precipitate. A melting point of 201-203°C confirms 4-acetoxycinnamic acid.

Step 2: Activation (Acid Chloride Formation)

-

Reflux the protected acid (1.5 mmol) with thionyl chloride (6 mmol) in benzene (20 mL) for 4h at 70°C.

-

Evaporate solvent to yield the acid chloride (yellow powder).

-

Expert Note: Use immediately. Do not purify; the intermediate is unstable.

Step 3: Coupling & Deprotection

-

React acid chloride with phenethylamine in dichloromethane/triethylamine.

-

Deprotect the acetyl group using mild base hydrolysis (K2CO3/MeOH).

-

Final Validation: FTIR should show a sharp N-H band (~3396 cm⁻¹) and absence of ester C=O (~1760 cm⁻¹).

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Objective: Determine IC50 of derivatives in cancer cell lines.

-

Seeding: Plate cells (A375 or HT-29) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dissolve derivative in DMSO (stock). Dilute in media to final concentrations (0–200 µM). Keep DMSO < 0.1%.

-

Incubation: Treat cells for 24h or 48h at 37°C, 5% CO₂.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Calculation:

. Plot dose-response curve to calculate IC50.

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

References

-

The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells Source: NIH / PubMed Central URL:[Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid derivatives Source: ResearchGate / Arabian Journal of Chemistry URL:[Link]

-

Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy Source: NIH / PubMed Central URL:[Link]

-

Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell Source: Universiti Kebangsaan Malaysia URL:[Link]

-

Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds Source: NIH / PubMed URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives [frontiersin.org]

- 10. ukm.edu.my [ukm.edu.my]

p-Coumaric Acid: Mechanistic Basis of Antioxidant Activity

The following technical guide details the antioxidant mechanisms of p-Coumaric acid (p-CA), designed for researchers and drug development professionals.

Technical Guide & Experimental Framework [1]

Executive Summary

p-Coumaric acid (4-hydroxycinnamic acid) is a phenolic secondary metabolite distinguished by its ability to mitigate oxidative stress through dual modalities: direct radical scavenging and indirect modulation of cellular signaling .[1][2] Unlike simple phenols, p-CA possesses a conjugated

Molecular Basis: Structure-Activity Relationship (SAR)

The antioxidant potency of p-CA is governed by its specific structural features:

-

Phenolic Hydroxyl (4-OH): The primary site of antioxidant action.[1] It acts as a hydrogen or electron donor.[3]

-

Conjugated Double Bond (C2=C3): Located between the aromatic ring and the carboxylic acid group, this unsaturation allows for the delocalization of the unpaired electron across the entire molecule following radical formation, significantly lowering the bond dissociation enthalpy (BDE).

-

Carboxylic Acid Moiety: Influences the pKa and solubility, dictating the dominant mechanism (HAT vs. SPLET) based on the solvent environment.

Thermodynamic Mechanisms (HAT vs. SPLET)

The mechanism by which p-CA neutralizes free radicals (

-

Hydrogen Atom Transfer (HAT): Dominant in non-polar environments (gas phase, lipid bilayers).[1] p-CA transfers a hydrogen atom from the 4-OH group to the radical.[2]

-

Key Parameter: Bond Dissociation Enthalpy (BDE).[1] The lower the BDE of the O-H bond, the faster the reaction.

-

-

Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar/ionizing environments (plasma, cytosol, water).[1]

Visualization: Chemical Scavenging Pathways

Figure 1: Bifurcation of p-CA antioxidant mechanisms based on solvent polarity.[1] HAT dominates in lipid environments, while SPLET prevails in aqueous physiological conditions.

Biological Mechanisms: Cellular Signaling

Beyond direct scavenging, p-CA functions as a xenohormetic agent, activating endogenous defense systems.

The Nrf2/Keap1 Pathway

The primary biological mechanism involves the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2).[1][3][5][6]

-

Basal State: Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation.[1][3]

-

Induction by p-CA: p-CA (an electrophile) modifies the reactive cysteine residues on Keap1.[1] This conformational change prevents Nrf2 ubiquitination.

-

Translocation: Stabilized Nrf2 translocates to the nucleus.[3][6]

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) sequences in DNA.[1][3]

-

Result: Upregulation of Phase II detoxifying enzymes:

Enzyme Inhibition

p-CA directly inhibits pro-oxidant enzymes, specifically NADPH Oxidase (NOX) and Xanthine Oxidase (XO) , thereby reducing the basal rate of ROS generation.[1]

Visualization: Nrf2 Signaling Cascade

Figure 2: p-CA induced activation of the Nrf2/Keap1 pathway, leading to the synthesis of endogenous antioxidant enzymes.[1][3]

Experimental Protocols for Validation

To validate the antioxidant activity of p-CA, a combination of chemical (cell-free) and biological (cell-based) assays is required.[1]

Quantitative Comparison of Assays

| Assay | Mechanism | Target Radical | p-CA Applicability | Key Limitation |

| DPPH | HAT + SET | Organic Nitrogen Radical | High (Standard) | Steric inaccessibility in bulky derivatives.[1] |

| ABTS | SET | Cation Radical ( | High (Broad pH range) | Artificial radical; not biologically relevant.[1] |

| ORAC | HAT | Peroxyl Radical ( | Moderate | Sensitive to temperature; lengthy protocol.[1] |

| FRAP | SET | Ferric Ion ( | High | Does not measure radical scavenging directly.[1] |

Protocol: Cellular Antioxidant Activity (CAA)

This protocol measures the ability of p-CA to enter the cell and prevent oxidative stress.[1]

Reagents:

-

Cell Line: PC12 (neuronal model) or HepG2 (hepatic model).[1]

-

Stressor: AAPH (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) or

.[1] -

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]

Workflow:

-

Seeding: Plate cells in 96-well black plates (

cells/well). Incubate 24h. -

Pre-treatment: Treat cells with p-CA (10–100

) for 24h.[1] Include Vehicle Control (DMSO < 0.1%).[1] -

Washing: Wash 2x with PBS to remove extracellular p-CA.

-

Probe Loading: Incubate with

DCFH-DA for 45 min at 37°C. -

Stress Induction: Add

AAPH. -

Kinetics: Measure fluorescence (Ex: 485nm, Em: 535nm) every 5 min for 1 hour.

-

Calculation: Calculate the Area Under the Curve (AUC).

(Where SA = Sample Area, CA = Control Area)[1]

Visualization: Experimental Workflow

Figure 3: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay using DCFH-DA.

References

-

Mechanisms of Phenolic Acids (HAT/SPLET)

-

p-Coumaric Acid and Nrf2 Pathway

-

Structure-Activity Relationships (SAR)

-

Experimental Protocols (DCFH-DA)

- Wolfe, K. L., & Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements." Journal of Agricultural and Food Chemistry.

-

[1]

-

Thermodynamic Parameters

- Klein, E., et al. (2018). "Thermodynamics of antioxidant action of naturally occurring hydroxyderivatives of cinnamic acid.

-

[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]

- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sscm.kg.ac.rs [sscm.kg.ac.rs]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

in vitro evidence for p-Coumaric acid anticancer effects

Executive Technical Summary

p-Coumaric acid (p-CA; 4-hydroxycinnamic acid) represents a critical phenolic scaffold in the development of chemopreventive and chemotherapeutic agents. Unlike non-specific cytotoxic agents, p-CA exhibits a distinct pleiotropic mechanism of action dependent on the cellular context. In normal somatic cells, it functions as a potent antioxidant scavenging free radicals; however, within the tumor microenvironment (TME), it frequently acts as a pro-oxidant , inducing lethal reactive oxygen species (ROS) accumulation that triggers mitochondrial dysfunction.

This guide synthesizes in vitro evidence demonstrating p-CA’s ability to modulate signal transduction pathways—specifically NF-κB, MAPK, and PI3K/Akt—leading to cell cycle arrest and apoptosis. While its standalone IC50 values are often in the micromolar to millimolar range (indicating moderate potency), its true value lies in synergistic chemosensitization and the suppression of metastatic drivers like MMPs (Matrix Metalloproteinases).

Quantitative Landscape: In Vitro Cytotoxicity Profile

The following data aggregates IC50 values across diverse histological subtypes. Note the variance in sensitivity, with colorectal and epidermoid lines showing higher susceptibility compared to glioblastoma models.

Table 1: Comparative IC50 Values of p-Coumaric Acid in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Mechanism of Death | Reference |

| Colorectal | HT-29 | ~150 µM | 24 h | Autophagy (PI3K/Akt/mTOR inhibition) | [1] |

| Colorectal | HCT-15 | ~1400 µM* | 48 h | Apoptosis (Sub-G1 arrest, ROS generation) | [2] |

| Epidermoid | A431 | 52 µg/mL (~317 µM) | 24 h | ROS-mediated mitochondrial dysfunction | [3] |

| Breast | MCF-7 | 11.1 µg/mL (~68 µM) | 72 h | G1 Cell Cycle Arrest | [4] |

| Melanoma | A375 | 2.5 - 3.5 mM | 48 h | S-phase Arrest (Cyclin A/CDK2 downregulation) | [5] |

| Glioblastoma | U87MG | 0.5 - 1.0 mM | 48 h | G2/M Arrest (p21 induction, CDK4 reduction) | [6] |

*Note: High concentrations in HCT-15 indicate p-CA is often more effective as a chronic chemopreventive agent or chemosensitizer rather than a standalone acute toxin.

Mechanistic Architecture

The ROS-Mitochondrial Axis (The "Trigger")

In HCT-15 and A431 cells, p-CA treatment disrupts the mitochondrial membrane potential (

-

ROS Surge: p-CA overwhelms the cancer cell's antioxidant defense (SOD/Catalase).

-

Permeabilization: The mitochondrial permeability transition pore (mPTP) opens.

-

Cytochrome c Release: Cyt-c leaks into the cytosol, binding Apaf-1.

-

Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner) leads to DNA fragmentation.

Cell Cycle Checkpoint Blockade

p-CA exhibits tissue-specific arrest patterns, suggesting it targets the specific cyclin-dependent kinase (CDK) profile of the tumor:

-

G0/G1 Arrest (B16 Melanoma): Downregulation of Cyclin E and CDK2 .[1]

-

S Phase Arrest (A375 Melanoma): Suppression of Cyclin A .[2]

-

G2/M Arrest (U87MG Glioblastoma): Upregulation of p53 and p21^WAF1/CIP1 , which inhibit the CDK1/Cyclin B complex.

Anti-Metastatic Signaling

Metastasis requires the degradation of the extracellular matrix (ECM). p-CA inhibits this via:

-

NF-κB Suppression: Blocks the nuclear translocation of p65, reducing the transcription of inflammatory cytokines (TNF-α, IL-6) and metastasis markers (MMP-2, MMP-9).

-

VEGF Downregulation: Reduces angiogenic signaling, starving the tumor of oxygen.

Pathway Visualization

The following diagram illustrates the convergence of p-Coumaric Acid signaling on Apoptosis and Cell Cycle Arrest.

Caption: p-CA acts as a multi-target modulator, primarily driving ROS-dependent mitochondrial apoptosis and p53-mediated cell cycle blockade.

Experimental Protocol: ROS-Mediated Apoptosis Validation

Objective: To quantify oxidative stress induction and subsequent apoptosis in HCT-15 or MCF-7 cells treated with p-CA.

Rationale: This protocol combines DCFH-DA (ROS probe) with Annexin V/PI (Apoptosis marker) to establish causality.

Phase 1: Reagent Preparation

-

p-CA Stock: Dissolve p-Coumaric acid in DMSO to 100 mM. Filter sterilize (0.22 µm). Store at -20°C. Critical: Ensure final DMSO concentration in culture is < 0.1% to avoid solvent toxicity.

-

DCFH-DA Solution: Prepare 10 mM stock in DMSO. Dilute to 10 µM in serum-free media immediately before use.

Phase 2: Treatment Workflow

-

Seeding: Seed

cells/well in a 6-well plate. Incubate 24h for attachment. -

Exposure: Treat cells with p-CA at IC25, IC50, and IC75 concentrations for 24h. Include a Vehicle Control (DMSO) and Positive Control (e.g., H2O2 for ROS).

-

ROS Assay (Flow Cytometry):

-

Wash cells with PBS.

-

Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.

-

Harvest cells via trypsinization.

-

Analyze on FL1 channel (Ex: 488nm, Em: 530nm). Expectation: Rightward shift in fluorescence intensity.

-

Phase 3: Apoptosis Confirmation[1]

-

Harvest treated cells (including floating cells).

-

Resuspend in 1X Annexin-binding buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate 15 min at RT in dark.

Workflow Visualization:

Caption: Dual-stream flow cytometry workflow to correlate oxidative stress with apoptotic cell death.

Challenges & Future Directions

While p-CA shows promise, researchers must address specific limitations to translate in vitro success to clinical relevance:

-

Bioavailability Paradox: p-CA is rapidly metabolized (glucuronidation) in vivo. In vitro concentrations (µM range) may be difficult to sustain in plasma.

-

Solution:Esterification . Alkyl esters (e.g., butyl p-coumarate) have shown significantly higher lipophilicity and potency (lower IC50) than the parent acid in melanoma models [5].

-

-

Solubility: High concentrations required for resistant lines (e.g., Glioblastoma) can lead to precipitation in culture media.

-

Protocol Adjustment: Use cyclodextrin-based carriers or nano-encapsulation in experimental designs.

-

-

Synergy over Monotherapy: The most robust data supports p-CA as an adjuvant .

-

Evidence: p-CA enhances the cytotoxicity of 5-Fluorouracil in colon cancer and Temozolomide in glioblastoma, allowing for dose reduction of the toxic chemotherapeutic [6].

-

References

-

Comparison of effects of P-coumaric acid and coumarin on colorectal cancer cell line by inducing apoptosis and autophagy. PubMed Central (PMC). [Link]

-

Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells. PubMed Central (PMC). [Link]

-

In vitro chemopreventive activity and mechanism of action of p-coumaric acid in A431 cell line. ResearchGate. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. PubMed Central (PMC). [Link]

-

The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. Frontiers in Pharmacology. [Link]

-

Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth. PubMed. [Link]

Sources

- 1. Frontiers | The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting effect of p-Coumaric acid on U87MG human glioblastoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Events associated with apoptotic effect of p-Coumaric acid in HCT-15 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for p-Coumaric Acid

Executive Summary

p-Coumaric acid (p-CA) (4-hydroxycinnamic acid) presents a distinct solubility challenge due to its amphiphilic structure, containing both a phenolic hydroxyl group and a carboxylic acid moiety. This guide provides a comprehensive technical analysis of p-CA solubility across polar, non-polar, and "green" solvent systems.

Key Takeaways:

-

Solubility Hierarchy: Deep Eutectic Solvents (DES) > Alcohols (MeOH > EtOH) > Esters (Ethyl Acetate) > Water > Non-polar alkanes.

-

Thermodynamics: Dissolution is an endothermic process (

); increasing temperature significantly enhances solubility in all solvent systems. -

Modeling: The Modified Apelblat Equation provides the highest correlation accuracy for predicting p-CA solubility behavior.[1][2][3]

Part 1: Physicochemical Fundamentals

To predict solubility behavior, one must understand the solute's competitive interaction sites. p-CA (

Structural Determinants[4]

-

pKa Values: p-CA has two ionizable groups.

- (Carboxylic acid): At pH > 4, the molecule becomes mono-anionic, drastically increasing aqueous solubility.

- (Phenolic -OH): At pH > 8.5, the dianion forms.

-

Hansen Solubility Parameters (HSP): Effective solvent selection relies on minimizing the Hansen distance (

) between solute and solvent.

| Parameter | Symbol | Value ( | Significance |

| Dispersion | ~19.5 | Van der Waals forces (hydrophobic backbone). | |

| Polarity | ~14.0 | Dipole-dipole interactions. | |

| H-Bonding | ~18.0 | Critical for alcohol/water interactions. |

Technical Insight: Solvents with

values close to 18.0 (e.g., Ethanol,) show superior solvation compared to aprotic solvents like Acetone, despite similar polarity.

Part 2: Solubility Landscapes & Comparative Data

The following data aggregates experimental mole fraction solubilities (

Conventional Organic Solvents

Alcohols are the preferred "traditional" solvents due to their ability to satisfy both the H-donor and H-acceptor sites of p-CA.

| Solvent | Solubility ( | Approx.[4][5] Conc. (g/L) | Suitability |

| Methanol | ~35.2 | > 80 | High: Excellent for extraction/stock solutions. |

| Ethanol | ~28.5 | ~ 60 | High: Preferred for pharmaceutical formulations (GRAS). |

| Ethyl Acetate | ~12.1 | ~ 25 | Moderate: Standard for liquid-liquid extraction (LLE). |

| Water (pH 3) | ~0.4 | < 1.0 | Low: Poor solubility in protonated form. |

| Chloroform | < 0.1 | Negligible | Very Low: Used only for defatting/washing. |

Advanced "Green" Solvent Systems

Modern extraction protocols favor Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) due to their tunability and low volatility.

-

Top Performer: Choline Chloride : Triethylene Glycol (1:2 molar ratio).[6][7]

-

Mechanism: The extensive hydrogen bonding network of the DES disrupts the crystal lattice of p-CA more effectively than bulk alcohols.

Figure 1: Mechanism of p-Coumaric Acid dissolution in Deep Eutectic Solvents (DES).

Part 3: Thermodynamic Modeling

For process scale-up, relying on single-point data is risky. You must model the temperature dependence.[8]

The Modified Apelblat Equation

The Apelblat model is the industry standard for correlating p-CA solubility (

-

A, B, C: Empirical constants derived from regression.

-

Interpretation:

-

p-CA dissolution is Endothermic (

). -

Solubility increases non-linearly with temperature.[9]

-

Application: If a process requires 50 g/L concentration, use the Apelblat coefficients to determine the precise minimum temperature required, avoiding "crashing out" during transfer.

-

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Purpose: To generate accurate solubility data for a new solvent system.

Reagents:

Workflow:

-

Saturation: Add excess p-CA solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Settling: Stop stirring and allow phases to separate for 2 hours (maintain temperature).

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Dilute and analyze via HPLC-UV (280 nm or 310 nm).

Figure 2: Standardized Shake-Flask Solubility Determination Workflow.

Protocol B: Purification via Recrystallization

Purpose: To purify crude p-CA (e.g., from biomass hydrolysate) utilizing the steep solubility-temperature gradient of water.

-

Dissolution: Suspend crude p-CA in distilled water at a ratio of 1:30 (w/v).

-

Heating: Heat to 95-100°C under reflux until solids dissolve.

-

Note: If colored impurities persist, add 1% Activated Charcoal and filter hot.

-

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature (25°C), then refrigerate at 4°C for 12 hours.

-

Mechanism: Solubility drops from ~20 g/L (hot) to <0.5 g/L (cold), forcing precipitation.

-

-

Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with ice-cold water.[10]

-

Drying: Dry in a vacuum oven at 50°C.

References

-

Solubility in Alcohols & Esters: Ji, W., et al. (2016). "Measurement and Correlation of the Solubility of p-Coumaric Acid in Nine Pure and Water + Ethanol Mixed Solvents." Journal of Chemical & Engineering Data.

-

Deep Eutectic Solvents: Jeliński, T., et al. (2019). "Solubility of Phenolic Acids in Deep Eutectic Solvents." Journal of Molecular Liquids.

-

Thermodynamic Modeling (Apelblat): Noubigh, A., et al. (2012). "Solubility of Gallic Acid, Vanillin, Syringic Acid, and Protocatechuic Acid in Aqueous Ethanol Mixtures." Journal of Chemical & Engineering Data.

-

Practical Handling: Cayman Chemical. "p-Coumaric Acid Product Information & Solubility."

Sources

- 1. scispace.com [scispace.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Navigating the Deep Eutectic Solvent Landscape: Experimental and Machine Learning Solubility Explorations of Syringic, p-Coumaric, and Caffeic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the pH-Dependent Stability of p-Coumaric Acid: Mechanisms, Analysis, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Coumaric acid (p-CA), a hydroxycinnamic acid prevalent in numerous plant species, is of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and other pharmacological properties[1][2]. The efficacy and formulation of p-CA are intrinsically linked to its chemical stability, which is profoundly influenced by ambient conditions, most notably pH. This guide provides an in-depth analysis of the pH-dependent stability of p-CA, elucidating the primary degradation pathways—isomerization and oxidation. We present a framework for conducting robust stability assessments, including detailed experimental protocols and data interpretation strategies, to empower researchers and formulation scientists in developing stable, effective p-CA-based products.

Chemical Foundation of p-Coumaric Acid Instability

p-Coumaric acid ((2E)-3-(4-hydroxyphenyl)prop-2-enoic acid) is a phenolic compound characterized by a phenyl ring with a hydroxyl group and an acrylic acid side chain[3][4]. This structure, while responsible for its beneficial biological activities, also contains the moieties susceptible to degradation.

-

Structure: The molecule exists predominantly as a trans-isomer, which is the more thermodynamically stable form. The presence of the vinyl double bond and the phenolic hydroxyl group are the primary sites for chemical transformation.

-

Ionization and pKa: p-Coumaric acid has two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

-

The pKa of the carboxylic group (pKa1) is approximately 4.65[5][6]. Above this pH, the carboxyl group is deprotonated, increasing water solubility.

-

The pKa of the phenolic group (pKa2) is approximately 9.92[6]. Above this pH, the hydroxyl group deprotonates to form a phenoxide ion. This deprotonation is a critical event, as it significantly increases the electron density of the benzene ring, making the molecule highly susceptible to oxidation[7].

-

Principal Degradation Pathways as a Function of pH

The stability of p-CA is a dynamic equilibrium influenced by pH, light, and oxygen. The two most critical degradation pathways are cis-trans isomerization and oxidation.

Cis-Trans Isomerization

The conversion between the trans and cis isomers of p-CA is a primary photo-inducible reaction, but its equilibrium and rate can be influenced by pH[8][9].

-

Mechanism: Absorption of light energy, particularly in the UV spectrum, can overcome the energy barrier for rotation around the C=C double bond, leading to the formation of the cis-isomer[9][10].

-

pH Influence: While primarily light-driven, the molecular environment dictated by pH affects the electronic structure and thus the susceptibility to isomerization. Studies on related acylated anthocyanins show that the spectral properties and stability of cis and trans isomers vary significantly with pH[11]. The cis isomer can exhibit different coloration and stability profiles, which is a critical consideration in formulation science[10][11].

Oxidation

Oxidative degradation is the most significant pathway for irreversible loss of p-CA, particularly under neutral to alkaline conditions.

-

Mechanism: The process is highly pH-dependent. In alkaline solutions (pH > pKa2), the deprotonated phenolic hydroxyl group forms a phenoxide ion. This ion is a potent electron donor, rendering the molecule extremely vulnerable to oxidation by dissolved oxygen or other oxidizing agents[7]. The oxidation process can lead to the formation of quinones and subsequent polymerization, resulting in brown-colored degradation products and a complete loss of the parent molecule's activity[12][13].

-

Causality: The rate of oxidation is negligible at acidic pH where the hydroxyl group is protonated. As the pH increases past the phenolic pKa, the rate of oxidation accelerates dramatically. This explains why many phenolic compounds exhibit poor stability in neutral or alkaline formulations[14].

The interplay of these pathways is crucial. For instance, isomerization can alter the molecule's susceptibility to subsequent oxidative attack.

Quantitative Stability Profile

The stability of p-CA under various pH conditions is summarized below. This data is synthesized from typical degradation behaviors of phenolic acids.

| pH Range | Condition | Primary Degradation Pathway | Relative Stability | Key Considerations |

| < 4.0 | Acidic | Minimal Degradation / Isomerization | High | p-CA is largely protonated and stable against oxidation. Light exposure can still induce isomerization[14]. |

| 4.0 - 7.0 | Near-Neutral | Isomerization & Slow Oxidation | Moderate | Carboxylic acid group is ionized. Slow oxidation of the phenolic group can occur, especially with exposure to air/light. |

| > 7.4 | Alkaline | Rapid Oxidation / Isomerization | Low to Very Low | Above the phenolic pKa (~9.9), the phenoxide ion forms, leading to rapid oxidative degradation[7]. Solutions may discolor. |

Visualizing Degradation and Analysis

Understanding the transformation and the workflow for its analysis is critical for any researcher.

Caption: pH-dependent degradation pathways of p-Coumaric acid.

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study of p-Coumaric Acid

This section details a self-validating protocol for assessing the stability of p-CA, a cornerstone of drug development and formulation[15][16].

Objective

To determine the degradation kinetics of p-coumaric acid across a range of pH values under controlled conditions.

Materials & Reagents

-

trans-p-Coumaric acid standard (≥98% purity)

-

HPLC-grade Methanol and Acetonitrile

-

Sodium Hydroxide, Hydrochloric Acid

-

Phosphate, Citrate, and Borate buffer components

-

Type I Ultrapure Water

-

Class A volumetric flasks and pipettes

-

0.22 µm syringe filters (PTFE or Nylon)

-

HPLC system with UV/DAD detector[1]

-

Calibrated pH meter and analytical balance

-

Temperature-controlled incubator/water bath

Step-by-Step Methodology

Part A: Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve p-coumaric acid in methanol to prepare a 1.0 mg/mL stock solution. Rationale: Methanol is a good solvent for p-CA and is compatible with the reverse-phase HPLC mobile phase.

-

Buffer Preparation: Prepare a series of buffers (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate for acidic, phosphate for neutral, borate for alkaline). Ensure all buffers are prepared with ultrapure water.

-

Working Samples: For each pH condition, pipette a known volume of the p-CA stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 50 µg/mL. Rationale: This concentration provides a strong signal for HPLC-UV analysis while minimizing solubility issues.

Part B: Forced Degradation

-

Time Zero (T0) Sample: For each pH condition, immediately take an aliquot of the working sample, filter it through a 0.22 µm syringe filter into an HPLC vial, and store at 4°C in the dark. This is your baseline measurement.

-

Incubation: Place the remaining sealed flasks of working samples into an incubator set at a controlled temperature (e.g., 40°C) and under defined light conditions (as per ICH guidelines, if photostability is also tested).

-

Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each flask. Immediately filter the sample into an HPLC vial and store at 4°C to halt further degradation until analysis.

Part C: HPLC-UV Analysis

-

Chromatographic Conditions (Example): [17][19]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Water:Methanol:Acetic Acid (65:34:1, v/v/v). Rationale: The acidic modifier (acetic acid) ensures the carboxylic acid group of p-CA is protonated, leading to sharp, symmetrical peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 310 nm. Rationale: This is near the λmax for trans-p-coumaric acid, providing maximum sensitivity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

System Suitability: Before running samples, inject a standard solution of p-CA five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

-

Analysis Sequence: Analyze the T0 sample first, followed by the time-point samples for each pH condition.

Data Analysis and Interpretation

-

Quantification: Calculate the concentration of p-CA remaining at each time point by comparing the peak area to the T0 sample peak area.

-

% Remaining = (Peak Area at Time_t / Peak Area at Time_0) * 100

-

-

Kinetics: Plot the natural logarithm of the concentration (ln[C]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

-

Reporting: Report the degradation rate constant (k) for each pH. A higher k value indicates lower stability. Summarize the percentage of p-CA degraded after 24 hours at each pH in a table for easy comparison.

Conclusion and Recommendations

The chemical stability of p-coumaric acid is unequivocally dependent on pH. It exhibits high stability in acidic environments but is prone to rapid, irreversible oxidative degradation under alkaline conditions. Light exposure is a critical secondary factor that induces reversible cis-trans isomerization.

For drug development and formulation professionals, these findings dictate the following best practices:

-

Formulation Strategy: Acidic formulations (pH < 5) are recommended to ensure the long-term stability of p-CA.

-

Excipient Selection: Avoid alkaline excipients that could raise the micro-environmental pH.

-

Packaging: Use of amber or opaque packaging is mandatory to protect against light-induced isomerization.

-

Storage: Store p-CA raw material and finished products in cool, dark, and dry conditions.

By understanding the fundamental chemistry and employing robust analytical methodologies as outlined in this guide, researchers can effectively mitigate degradation risks and develop stable, efficacious products harnessing the therapeutic potential of p--coumaric acid.

References

-

Title: Stability study of p-coumaric acid. Source: ResearchGate URL: [Link]

-

Title: Development of p-Coumaric Acid Analysis in Human Plasma and Its Clinical Application to PK/PD Study Source: MDPI URL: [Link]

-

Title: Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Main upper degradation pathways of ferulic acid, p-coumaric acid, and... Source: ResearchGate URL: [Link]

-

Title: Evidence for trans-cis isomerization of the p-coumaric acid chromophore as the photochemical basis of the photocycle of photoactive yellow protein Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Determination and Quantification of p-Coumaric Acid in Pineapples (Ananas comosus) Extracts using Gradient Mode RP-HPLC Source: ResearchGate URL: [Link]

-

Title: Electroanalytical Oxidation of p‐Coumaric Acid Source: ResearchGate URL: [Link]

-

Title: Isolation, Characterization, and RP-HPLC Estimation of P-Coumaric Acid from Methanolic Extract of Durva Grass (Cynodon dactylon Linn.) (Pers.) Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates Source: Wiley Online Library URL: [Link]

-

Title: Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins Source: MDPI URL: [Link]

-

Title: Effect of pH on the Stability of Plant Phenolic Compounds Source: ResearchGate URL: [Link]

-

Title: Ultraviolet–Visible Excitation of cis- and trans-p-Coumaric Acylated Delphinidins and Their Resulting Photochromic Characteristics Source: ACS Food Science & Technology URL: [Link]

-

Title: p-Coumaric acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices Source: PubMed, National Institutes of Health URL: [Link]

-

Title: P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress Source: PubMed, National Institutes of Health URL: [Link]

-

Title: p-Coumaric Acid | C9H8O3 | CID 637542 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: forced degradation study: Topics by Science.gov Source: Science.gov URL: [Link]

-

Title: The Effect of p-Coumaric Acid on Browning Inhibition in Potato Polyphenol Oxidase-Catalyzed Reaction Mixtures Source: MDPI URL: [Link]

-

Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

-

Title: Experimental and computational study of the pKa of coumaric acid derivatives Source: ResearchGate URL: [Link]

-

Title: Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane Source: MDPI URL: [Link]

-

Title: Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation Source: ResearchGate URL: [Link]

-

Title: development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

Sources